Ethyl azetidine-2-carboxylate
Overview
Description
Ethyl azetidine-2-carboxylate is a four-membered nitrogen-containing heterocyclic compound. It is an ester derivative of azetidine-2-carboxylic acid, which is a structural analogue of proline. The unique ring strain of azetidines makes them highly reactive and valuable in synthetic organic chemistry and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl azetidine-2-carboxylate can be synthesized through various methods, including:
Intramolecular Cyclization: This method involves the cyclization of suitable precursors under specific conditions to form the azetidine ring.
Nucleophilic Ring Opening of Aziridines: Aziridines can be converted to azetidines through nucleophilic ring-opening reactions.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as copper or nickel, can facilitate the formation of azetidines from suitable starting materials
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl azetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
Ethyl azetidine-2-carboxylate has numerous applications in scientific research, including:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in studies involving protein synthesis and enzyme inhibition.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of polymers, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of ethyl azetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, disrupting normal enzymatic functions. It can also be incorporated into proteins, leading to protein misfolding and functional disruption. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Ethyl azetidine-2-carboxylate can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: A structural analogue with similar reactivity but without the ester group.
Proline: A naturally occurring amino acid with a similar ring structure but different functional properties.
2-Azetidinone (β-lactam): A related compound with significant importance in medicinal chemistry, particularly in the synthesis of antibiotics like penicillins and cephalosporins
Uniqueness: this compound is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
ethyl azetidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAZVXJXZJXWOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551929 | |
Record name | Ethyl azetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766483-76-5 | |
Record name | Ethyl azetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80551929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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